molecular formula C13H22BrNO B3107390 N-(2-methoxybenzyl)-3-pentanamine hydrobromide CAS No. 1609407-77-3

N-(2-methoxybenzyl)-3-pentanamine hydrobromide

Cat. No. B3107390
CAS RN: 1609407-77-3
M. Wt: 288.22
InChI Key: IKDSUKFFIUVDSK-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-3-pentanamine hydrobromide” is likely a compound that contains an amine group (-NH2) attached to a pentane (5 carbon alkane) chain, with a benzyl group (a benzene ring attached to a CH2 group) that is further substituted with a methoxy group (-OCH3) at the 2-position . The “hydrobromide” indicates that this compound is likely a salt formed with hydrobromic acid .


Molecular Structure Analysis

The molecular structure would likely show the pentanamine chain, with the benzyl group attached at the 3-position, and the methoxy group on the 2-position of the benzyl group .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions. The benzyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrobromide salt. It would likely be a solid at room temperature .

Future Directions

Future research could focus on elucidating the biological activity of this compound, its potential uses, and its safety profile .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-3-pentanamine hydrobromide, also known as an NBOMe compound, is a potent psychoactive substance . Its primary targets are the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

NBOMe compounds act as potent agonists for the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to specific receptors and activate them to produce a biological response. In this case, the activation of these serotonin receptors leads to a series of intracellular events, including the release of various neurotransmitters.

Biochemical Pathways

The activation of 5-HT2A and 5-HT2C receptors by NBOMe compounds affects several biochemical pathways. It leads to an increased release of dopamine, serotonin, acetylcholine, and glutamate in various regions of the brain . These neurotransmitters are involved in a wide range of physiological functions, including mood regulation, cognition, and sensory perception.

Result of Action

The activation of serotonin receptors by this compound leads to a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can alter mood, cognition, and perception . Chronic administration of NBOMe compounds has been associated with neurotoxic effects, including DNA damage and a decrease in the number of glial cells in certain regions of the brain .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.BrH/c1-4-12(5-2)14-10-11-8-6-7-9-13(11)15-3;/h6-9,12,14H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDSUKFFIUVDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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